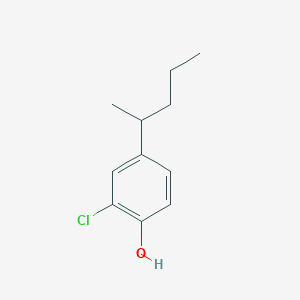

2-Chloro-4-(pentan-2-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

63762-54-9 |

|---|---|

Molecular Formula |

C11H15ClO |

Molecular Weight |

198.69 g/mol |

IUPAC Name |

2-chloro-4-pentan-2-ylphenol |

InChI |

InChI=1S/C11H15ClO/c1-3-4-8(2)9-5-6-11(13)10(12)7-9/h5-8,13H,3-4H2,1-2H3 |

InChI Key |

XVEPUTGIKPPWLB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C1=CC(=C(C=C1)O)Cl |

Origin of Product |

United States |

Direct Enantiomeric Resolution:this Method Uses a Chiral Stationary Phase Csp That Interacts Diastereomerically with the Two Enantiomers, Leading to Different Retention Times.

Chiral HPLC: High-performance liquid chromatography using columns packed with a CSP is a common approach. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based phases are often effective for separating enantiomers of this type.

Chiral GC-MS: For volatile compounds, gas chromatography with a chiral capillary column (e.g., coated with a cyclodextrin (B1172386) derivative) can be used to separate the enantiomers, with mass spectrometry providing detection and identification.

Indirect Enantiomeric Resolution:this Approach Involves Converting the Enantiomeric Mixture into a Pair of Diastereomers by Reacting It with a Single, Pure Enantiomer of a Chiral Derivatizing Agent.

Derivatization: The phenolic hydroxyl group can be reacted with a chiral acid chloride or isocyanate (e.g., (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, Mosher's acid chloride) to form a mixture of diastereomeric esters.

Separation: These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography (HPLC or GC). After separation, the original enantiomers can be recovered by hydrolyzing the ester linkage. This method is also useful for determining the absolute configuration of the separated enantiomers.

Analysis of "2-Chloro-4-(pentan-2-yl)phenol" Reveals No Publicly Available Crystallographic Data

A thorough investigation into the crystallographic and supramolecular architecture of the chemical compound this compound has revealed a significant lack of publicly accessible scientific data. Despite a comprehensive search for dedicated studies on this specific molecule, no single crystal X-ray diffraction, powder X-ray diffraction, or detailed analyses of its intermolecular interactions and crystal packing have been found in available scientific literature and databases.

The inquiry, aimed at elucidating the molecular conformation, solid-state characteristics, and supramolecular assemblies of this compound, could not proceed due to the absence of primary research on its crystal structure. Scientific investigations into the three-dimensional arrangement of atoms and molecules within a crystal are fundamental to understanding a compound's physical and chemical properties. Such studies, typically conducted using techniques like single crystal and powder X-ray diffraction, provide invaluable information on bond lengths, bond angles, molecular packing, and the nature of non-covalent interactions such as hydrogen bonding.

While general information exists for related compounds, such as other substituted chlorophenols, this data is not transferable to this compound. The specific arrangement of the chloro, hydroxyl, and pentan-2-yl substituents on the phenol (B47542) ring will uniquely determine its crystallographic and supramolecular features.

The absence of this critical data prevents a detailed discussion on the following key areas that were the focus of the intended article:

Chemical Reactivity and Mechanistic Transformations of 2 Chloro 4 Pentan 2 Yl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of 2-Chloro-4-(pentan-2-yl)phenol is activated towards electrophilic aromatic substitution, primarily due to the strong electron-donating effect of the hydroxyl (-OH) group. savemyexams.com This group increases the electron density of the ring, making it more susceptible to attack by electrophiles. savemyexams.com The substituents already present on the ring dictate the position of any new incoming group.

The directing effects of the substituents are as follows:

Hydroxyl (-OH) group: A powerful activating group that directs incoming electrophiles to the ortho (positions 2, 6) and para (position 4) positions. savemyexams.com

Pentan-2-yl group (-C₅H₁₁): An alkyl group, which is a weak activating group, also directing ortho (positions 3, 5) and para (position 6).

Chlorine (-Cl) atom: A deactivating group due to its inductive electron withdrawal, but it directs ortho (positions 1, 3) and para (position 5) due to resonance effects.

In this compound, positions 2 and 4 are already occupied. The combined influence of the existing groups makes the remaining positions on the ring non-equivalent. The powerful -OH group strongly activates position 6 (ortho to -OH). Position 5 is activated by the pentan-2-yl group (ortho) and the chlorine atom (para). Position 3 is ortho to both the chlorine and the pentan-2-yl group. The directing effects are summarized in the table below.

| Ring Position | Influence from -OH (at C1) | Influence from -Cl (at C2) | Influence from -Pentan-2-yl (at C4) | Overall Predicted Reactivity |

|---|---|---|---|---|

| 3 | Meta (deactivated) | Ortho (activated) | Ortho (activated) | Moderately Favorable |

| 5 | Meta (deactivated) | Para (activated) | Ortho (activated) | Favorable |

| 6 | Ortho (strongly activated) | Meta (deactivated) | Meta (deactivated) | Most Favorable |

Therefore, electrophilic substitution is most likely to occur at position 6. Common electrophilic substitution reactions include:

Nitration: Reaction with dilute nitric acid would likely yield 2-Chloro-6-nitro-4-(pentan-2-yl)phenol. savemyexams.com Using concentrated nitric acid could lead to oxidation or polysubstitution. savemyexams.com Some studies on related 4-alkylphenols have shown that nitration can also lead to rearrangements and the formation of quinone-type products. canterbury.ac.nzpublish.csiro.au

Halogenation: Treatment with bromine water would be expected to result in the substitution at the highly activated position 6, yielding 6-Bromo-2-chloro-4-(pentan-2-yl)phenol. savemyexams.com

Friedel-Crafts Alkylation/Acylation: These reactions would also be directed primarily to position 6. However, the presence of the -OH group can complicate these reactions as it can coordinate with the Lewis acid catalyst.

Oxidation and Reduction Chemistry of the Phenolic Hydroxyl Group and Aromatic System

The phenolic hydroxyl group and the substituted aromatic system are susceptible to both oxidation and reduction reactions.

Oxidation: Phenols, particularly hindered phenols with bulky alkyl groups, can be oxidized. rasayanjournal.co.inmfa.org The oxidation of 2,6-di-tert-butyl-4-alkylphenols can yield 4-hydroxy-cyclohexa-2,5-dienones. rsc.org Depending on the oxidant and reaction conditions, the oxidation of this compound could lead to the formation of corresponding quinone or quinone-like structures. The presence of the chlorine atom may influence the reaction, potentially leading to chlorinated benzoquinones. Studies on other hindered phenols show that oxidation is a key process in their function as antioxidants, where they act as radical scavengers. rasayanjournal.co.inacs.org

Reduction: The chlorine substituent on the aromatic ring can be removed via reduction, a process known as hydrodechlorination. This can be achieved using various methods, including catalytic hydrogenation (e.g., with H₂ gas and a palladium catalyst) or with reducing metals. nih.gov Studies on various chlorophenols have demonstrated effective dechlorination using nanoscale zerovalent iron (NZVI), converting them into the corresponding phenol (B47542). nih.gov It is plausible that under such conditions, this compound would be reduced to 4-(pentan-2-yl)phenol. More vigorous reduction conditions, such as high-pressure catalytic hydrogenation, could also reduce the aromatic ring itself to a substituted cyclohexanol.

Derivatization Strategies for Functional Group Interconversion

The phenolic hydroxyl group is a prime site for derivatization to alter the molecule's physical and chemical properties. Common strategies include etherification and esterification.

Etherification: The Williamson ether synthesis is a classic method for converting the phenolic -OH group into an ether. byjus.com This involves first deprotonating the phenol with a suitable base (such as sodium hydroxide, given the acidity of phenols) to form a phenoxide ion. gordon.edufrancis-press.com This nucleophilic phenoxide can then react with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to form the corresponding ether. organicchemistrytutor.com

Esterification: Phenols can be readily converted to esters by reaction with acylating agents like acid chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270) or sodium hydroxide). oup.comoup.com For example, reacting this compound with acetic anhydride (B1165640) would yield 2-chloro-4-(pentan-2-yl)phenyl acetate. This type of derivatization is often used in analytical chemistry to make the phenolic compounds more volatile for gas chromatography analysis. oup.comoup.com

The following table summarizes key derivatization reactions.

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Etherification (Williamson) | 1. Strong Base (e.g., NaOH) 2. Alkyl Halide (e.g., R-X) | 2-Chloro-1-alkoxy-4-(pentan-2-yl)benzene |

| Esterification | Acid Chloride (RCOCl) or Anhydride ((RCO)₂O) / Base | 2-Chloro-4-(pentan-2-yl)phenyl alkanoate |

Kinetic and Thermodynamic Parameters of Reactivity

Specific, experimentally determined kinetic and thermodynamic data for the reactions of this compound are not widely available in the scientific literature. However, the influence of the substituents on reaction rates and equilibria can be qualitatively assessed based on established principles of physical organic chemistry.

Nucleophilic Aromatic Substitution: For an addition-elimination (SₙAr) mechanism, the reaction rate is highly dependent on the stability of the Meisenheimer complex. Electron-donating groups like -OH and alkyl groups destabilize this intermediate and thus significantly decrease the reaction rate. The reaction would be thermodynamically unfavorable and possess a high activation energy barrier. For a concerted SₙAr mechanism, which is less dependent on intermediate stabilization, the reaction might be more feasible, but this pathway is less common. nih.gov Reactions proceeding via a benzyne (B1209423) intermediate have different kinetic dependencies, relying on the rate of proton abstraction by a strong base.

The expected qualitative effects on reactivity are summarized below.

| Reaction Type | Kinetic Effect (Rate) | Thermodynamic Effect (Favorability) |

|---|---|---|

| Electrophilic Aromatic Substitution | Fast (activated by -OH and alkyl group) | Favorable |

| Nucleophilic Aromatic Substitution (Addition-Elimination) | Very Slow (deactivated by -OH and alkyl group) | Unfavorable |

| Nucleophilic Aromatic Substitution (Benzyne) | Dependent on base strength and concentration | Feasible under forcing conditions |

Advanced Spectroscopic and Chromatographic Elucidation of 2 Chloro 4 Pentan 2 Yl Phenol

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for determining the elemental composition of a molecule. For 2-Chloro-4-(pentan-2-yl)phenol, the molecular formula is C₁₁H₁₅ClO.

The theoretical monoisotopic mass can be calculated with high precision:

C₁₁: 11 x 12.0000000 = 132.0000000 Da

H₁₅: 15 x 1.0078250 = 15.1173750 Da

Cl³⁵: 1 x 34.9688527 = 34.9688527 Da

O₁₆: 1 x 15.9949146 = 15.9949146 Da

Calculated Monoisotopic Mass: 198.0811423 Da

An HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, confirming the molecular formula. For instance, the related isomer, 2-chloro-4-(tert-pentyl)phenol, has a reported monoisotopic mass of 198.0811428 Da. nih.gov

Electron ionization (EI) would likely induce characteristic fragmentation. The analysis of the resulting fragments provides substantial structural information. A plausible fragmentation pattern is detailed in the table below.

Table 1: Predicted HRMS Fragmentation of this compound

| m/z (Nominal) | Proposed Fragment Ion | Formula of Loss | Description |

| 198/200 | [M]⁺ | - | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 155/157 | [M - C₃H₇]⁺ | C₃H₇ | Loss of a propyl radical from the pentyl side chain via cleavage. |

| 141/143 | [M - C₄H₉]⁺ | C₄H₉ | Cleavage of the C-C bond alpha to the aromatic ring (benzylic cleavage), resulting in the loss of a butyl radical. This is often a prominent peak for alkylphenols. |

| 127 | [M - C₅H₁₁]⁺ | C₅H₁₁ | Loss of the entire pentyl radical, leaving the chlorophenol fragment. |

| 107 | [M - Cl - C₂H₄]⁺ | Cl, C₂H₄ | Loss of the chlorine atom followed by rearrangement and loss of ethene. The mass spectrum of 2-chloro-4-methylphenol (B1207291) shows a prominent peak at m/z 107. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of organic molecules. Due to the presence of a chiral center at the second carbon of the pentyl group (the 1-methylbutyl group), all eleven carbon atoms and all attached protons are chemically non-equivalent.

¹H NMR Spectroscopy The proton NMR spectrum is predicted to show distinct signals for the aromatic, phenolic, and aliphatic protons. The three aromatic protons would form a complex splitting pattern (an ABC spin system).

Table 2: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J) Hz |

| -OH | 4.5 - 5.5 | broad singlet | 1H | - |

| H-6 | ~7.25 | doublet | 1H | J ≈ 2.5 Hz (meta) |

| H-5 | ~7.05 | doublet of doublets | 1H | J ≈ 8.5 Hz (ortho), 2.5 Hz (meta) |

| H-3 | ~6.80 | doublet | 1H | J ≈ 8.5 Hz (ortho) |

| -CH- (pentyl) | ~2.8 - 3.0 | sextet | 1H | J ≈ 7.0 Hz |

| -CH₂- (pentyl) | ~1.5 - 1.7 | multiplet | 2H | - |

| -CH₃ (on CH) | ~1.20 | doublet | 3H | J ≈ 7.0 Hz |

| -CH₂- (pentyl, terminal) | ~1.2 - 1.4 | multiplet | 2H | - |

| -CH₃ (terminal) | ~0.85 | triplet | 3H | J ≈ 7.5 Hz |

| Note: Chemical shifts are relative to TMS and predicted for a CDCl₃ solvent. Actual values may vary. |

¹³C NMR Spectroscopy The ¹³C NMR spectrum is expected to display eleven unique signals, corresponding to each carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted δ (ppm) |

| C-1 (-OH) | ~150-153 |

| C-2 (-Cl) | ~122-125 |

| C-3 | ~115-118 |

| C-4 (-Alkyl) | ~140-143 |

| C-5 | ~128-130 |

| C-6 | ~126-128 |

| C-1' (CH) | ~38-42 |

| C-2' (CH₂) | ~30-33 |

| C-3' (CH₂) | ~20-22 |

| C-4' (CH₃) | ~13-15 |

| C-5' (CH₃ on C-1') | ~21-23 |

| Note: Chemical shifts are relative to TMS and predicted for a CDCl₃ solvent. |

2D-NMR Spectroscopy Two-dimensional NMR experiments are essential to unambiguously connect the signals and confirm the structure.

COSY (Correlation Spectroscopy): Would reveal correlations between adjacent protons, for example, confirming the entire spin system of the pentyl side chain from the methine proton to the terminal methyl group. It would also show the ortho and meta couplings between the aromatic protons H-3, H-5, and H-6.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of all protonated carbons in Table 3.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons separated by two or three bonds. Key correlations would include the methine proton of the pentyl group to aromatic carbons C-3, C-4, and C-5, and the aromatic proton H-3 to the pentyl methine carbon C-1'. These correlations are critical for establishing the connectivity between the alkyl chain and the phenol (B47542) ring.

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Modes and Conformational Probes

Vibrational spectroscopy provides insight into the functional groups present in a molecule. The FT-IR and Raman spectra of this compound would be complementary, with characteristic bands confirming its structure. Data from related molecules like 2-chloro-4-methylphenol and 2-bromo-4-chlorophenol (B154644) help in assigning these bands. nist.govresearchgate.net

Table 4: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity (IR) | Intensity (Raman) | Notes |

| 3600 - 3200 | O-H stretch | Strong, Broad | Weak | Broadness indicates hydrogen bonding. |

| 3100 - 3000 | Aromatic C-H stretch | Medium | Medium | Typically occurs above 3000 cm⁻¹. |

| 2965 - 2850 | Aliphatic C-H stretch | Strong | Strong | Asymmetric and symmetric stretches of CH₃ and CH₂ groups. |

| 1610, 1500 | Aromatic C=C stretch | Strong | Strong | Characteristic skeletal vibrations of the benzene (B151609) ring. |

| ~1460 | Aliphatic C-H bend | Medium | Medium | Scissoring and bending modes of CH₃ and CH₂ groups. |

| ~1250 | C-O stretch (phenol) | Strong | Medium | |

| ~820 | C-H out-of-plane bend | Strong | Weak | Indicative of a 1,2,4-trisubstituted benzene ring. |

| 800 - 600 | C-Cl stretch | Medium-Strong | Strong |

Electronic Absorption and Emission Spectroscopy for Electronic Structure and π-System Analysis

UV-Visible spectroscopy probes the electronic transitions within the π-system of the aromatic ring. The spectrum of this compound is expected to be similar to that of other substituted phenols. The primary absorption bands arise from π → π* transitions.

Based on data for compounds like 4-chlorophenol (B41353) and other chlorophenols, two main absorption bands are expected. researchgate.net

A strong absorption band (analogous to the E₂ band in benzene) is predicted around 220-230 nm .

A weaker, structured band (analogous to the B band in benzene) is predicted around 280-290 nm . The substitution pattern breaks the symmetry of the benzene ring, making this transition more allowed than in benzene itself. The hydroxyl, chloro, and alkyl groups act as auxochromes, causing a bathochromic (red) shift compared to unsubstituted benzene.

Emission spectroscopy (fluorescence) is generally not a significant feature for simple phenols in solution at room temperature, as non-radiative decay pathways are highly efficient. Any observed fluorescence would likely be weak with a small Stokes shift.

Chiral Chromatography (GC-MS, HPLC) for Enantiomeric and Diastereomeric Resolution

The presence of a stereocenter at the second carbon of the pentyl substituent means that this compound exists as a pair of enantiomers, (R)- and (S)-. The separation and quantification of these enantiomers are crucial and can be achieved using chiral chromatography.

Crystallographic and Supramolecular Architecture of 2 Chloro 4 Pentan 2 Yl Phenol

Theoretical and Computational Chemical Investigations of 2 Chloro 4 Pentan 2 Yl Phenol

Density Functional Theory (DFT) for Ground State Electronic Structure and Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized molecules like 2-Chloro-4-(pentan-2-yl)phenol. DFT calculations are used to determine the molecule's ground state electronic structure and to optimize its geometry. researchgate.net

In a typical DFT study of this compound, the first step would be to perform a geometry optimization. This process systematically alters the positions of the atoms to find the arrangement with the lowest possible energy, which corresponds to the most stable three-dimensional structure of the molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The presence of the flexible pentan-2-yl group means the molecule can exist in multiple conformations, and DFT can be used to identify the most stable conformer.

Table 1: Illustrative Optimized Geometrical Parameters of this compound calculated using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | 1.75 Å |

| C-O | 1.36 Å | |

| O-H | 0.97 Å | |

| C(aromatic)-C(aromatic) | 1.39 - 1.41 Å | |

| C(aromatic)-C(pentyl) | 1.52 Å | |

| Bond Angle | C-C-Cl | 121.5° |

| C-C-O | 118.0° | |

| C-O-H | 109.5° | |

| Dihedral Angle | Cl-C-C-C | 180.0° |

| H-O-C-C | 0.0° or 180.0° |

Note: The values in this table are illustrative and represent typical outcomes of a DFT calculation for a substituted phenol (B47542). They are not based on a published study of this specific molecule.

Ab Initio Quantum Chemical Methods for Energetics and Spectroscopic Property Prediction

Ab initio quantum chemical methods are a class of computational techniques that are based on first principles, without the use of experimental data in the theoretical framework. wiley.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a systematic way to approach the exact solution of the Schrödinger equation and are often used to obtain highly accurate energetic and spectroscopic data. cecam.org

For this compound, high-level ab initio calculations could be employed to:

Refine Energetic Calculations: Determine a very precise total energy, atomization energy, and the relative energies of different conformers.

Predict Spectroscopic Properties: Simulate vibrational (infrared and Raman) and electronic (UV-Visible) spectra. Theoretical vibrational frequencies, obtained from methods like MP2, can be compared with experimental spectra to aid in the assignment of vibrational modes. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) or EOM-CCSD methods can predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. acs.org

A computational study might reveal characteristic vibrational frequencies, such as the O-H stretch, C-Cl stretch, and various aromatic ring vibrations, providing a theoretical fingerprint of the molecule.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum mechanics methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions with the environment. rsc.org

For this compound, MD simulations would be particularly valuable for:

Conformational Sampling: The pentan-2-yl side chain has several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore this landscape to identify the most populated and energetically favorable conformations in a given environment. nih.gov

Solvent Effects: By explicitly including solvent molecules (like water or an organic solvent) in the simulation box, MD can model how the solvent influences the structure and dynamics of the phenol derivative. This is crucial for understanding its behavior in solution, including its solubility and partitioning properties.

Intermolecular Interactions: MD simulations can reveal how molecules of this compound interact with each other, for instance, through hydrogen bonding involving the hydroxyl group or other non-covalent interactions.

A typical MD simulation would involve placing the molecule in a box of solvent molecules and running the simulation for nanoseconds or even microseconds to observe its behavior. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). libretexts.org

The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), are important indicators of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more likely to be reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity: acs.orgmdpi.com

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ2 / (2η)

Table 2: Illustrative Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound

| Parameter | Value (illustrative) |

| EHOMO | -6.5 eV |

| ELUMO | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | 1.2 eV |

| Chemical Hardness (η) | 2.65 |

| Chemical Potential (μ) | -3.85 eV |

| Electrophilicity Index (ω) | 2.79 eV |

Note: These values are for illustrative purposes and represent typical data obtained from a DFT calculation.

The distribution of the HOMO and LUMO across the molecule can also indicate the likely sites for electrophilic and nucleophilic attack, respectively. For a phenol derivative, the HOMO is often located on the aromatic ring and the oxygen atom, while the LUMO may be distributed over the aromatic system.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. researchgate.net

For this compound, computational methods could be used to study various reactions, such as:

Electrophilic Aromatic Substitution: Modeling the reaction of the phenol with an electrophile to predict the regioselectivity (i.e., where on the ring the substitution occurs).

Oxidation Reactions: Investigating the reaction pathways of the phenol with oxidizing agents, such as hydroxyl radicals, which is relevant to its environmental fate and potential antioxidant or pro-oxidant behavior. researchgate.net

Chlorination/Dechlorination Reactions: Studying the mechanisms by which the chlorine atom could be added or removed, which can provide insight into its synthesis and degradation. nih.gov

By calculating the energies of all species along a proposed reaction pathway, a reaction profile diagram can be constructed. This diagram visually represents the energy changes that occur during the reaction and allows for the determination of the rate-limiting step. These computational investigations provide a level of detail about reaction mechanisms that is often difficult or impossible to obtain through experimental means alone.

Environmental Chemistry and Degradation Pathways of Chloropentylphenols

The environmental persistence, transformation, and ultimate fate of synthetic chemical compounds are of significant scientific interest due to their potential ecological impacts. Chloropentylphenols, a subgroup of chlorinated phenols, are subject to various environmental processes that dictate their distribution and longevity in ecosystems. This article focuses on the environmental chemistry and degradation pathways of a specific chloropentylphenol, 2-Chloro-4-(pentan-2-yl)phenol, and its analogs.

Conclusions and Future Research Directions

Synthesis of Academic Findings on 2-Chloro-4-(pentan-2-yl)phenol Research

Research on this compound, a substituted chlorophenolic compound, indicates its primary relevance within the broader context of chlorophenol chemistry. Chlorophenols, as a class, are recognized for their use as intermediates in the manufacturing of agricultural chemicals like biocides and herbicides, as well as in the synthesis of pharmaceuticals and dyes. researchgate.net Their presence in the environment is often a result of industrial discharge and the degradation of more complex chlorinated hydrocarbons. researchgate.net

The core structure, a phenol (B47542) ring substituted with both a chlorine atom and an alkyl group (pentan-2-yl), places it among the alkylphenols, which are known for their application as antioxidants and stabilizers in fuels and oils. ppor.az The specific combination of a chlorine atom and a pentyl group suggests that its properties and applications are influenced by both functionalities. While direct research on this compound is not extensively documented in readily available literature, its structural analogues, such as other alkylated chlorophenols, have been studied. For instance, the alkylation of p-chlorophenol is a known synthetic route to produce such derivatives. ppor.az The reactivity and potential applications are thus inferred from the general characteristics of these related compounds.

Identification of Remaining Scientific Challenges and Unexplored Areas

The most significant challenge concerning this compound is the scarcity of specific research data. While the broader class of chlorophenols is well-documented, this particular isomer remains largely unexplored. unl.pt Key scientific challenges and unexplored areas include:

Detailed Synthesis and Characterization: Although general methods for phenol alkylation and chlorination exist, optimized, high-yield synthetic pathways specifically for this compound have not been detailed in accessible academic literature. ppor.azgoogle.com Comprehensive characterization using modern spectroscopic and analytical techniques is also lacking.

Physicochemical Properties: There is a need for empirical data on its physical and chemical properties. Interactive data tables for properties such as melting point, boiling point, vapor pressure, and partition coefficients are not available. americanelements.com

Environmental Fate and Transformation: The environmental persistence, mobility, and degradation pathways of this compound are unknown. researchgate.net Research is needed to understand its potential for bioaccumulation and the identity of its metabolites resulting from biotic or abiotic processes. fafu.edu.cn

Toxicological Profile: The toxicological effects on various organisms, including potential endocrine-disrupting activities, cytotoxicity, and genotoxicity, have not been investigated. nih.gov Studies on related chlorophenols show a range of toxic effects, but compound-specific data is crucial for accurate risk assessment. nih.govnih.gov

Specific Applications: While its structure suggests potential use as an antimicrobial agent or an industrial intermediate, no specific applications have been confirmed or optimized through research. solubilityofthings.com

Potential for Interdisciplinary Research and Methodological Innovations

The study of this compound offers fertile ground for interdisciplinary collaboration and the application of innovative methodologies.

Synthetic and Catalytic Chemistry: There is an opportunity to develop novel, site-selective synthesis methods. For example, electrochemical methods are being explored for the precise halogenation of phenols, which could be adapted for this compound. europa.eu The use of multifunctional catalysts, such as bimetallic nanoparticles on supported ionic liquid phases, could also offer versatile synthetic pathways. acs.org

Environmental and Analytical Chemistry: Advanced analytical techniques are needed for its detection and quantification in complex environmental matrices. nih.gov Innovations in sample pretreatment, such as solid-phase microextraction (SPME) and the use of novel materials like graphene or molecularly imprinted polymers, could lead to more sensitive and efficient detection methods. nih.govmdpi.comresearchgate.net Combining these with high-resolution mass spectrometry would significantly improve analytical performance. nih.gov

Computational Chemistry and Toxicology: In the absence of extensive empirical data, computational methods can play a vital role. Density Functional Theory (DFT) calculations and molecular dynamics simulations could predict its adsorption behavior on various materials, while Quantitative Structure-Activity Relationship (QSAR) models could estimate its toxicity based on its molecular structure. nih.govmdpi.com

Biotechnology and Bioremediation: Investigating the microbial degradation of this compound could lead to the discovery of novel bacterial strains or enzymes capable of its bioremediation. acs.org Research into the enzymatic degradation of other chlorophenols by enzymes like laccase provides a template for such studies. nih.gov

Broader Implications for Chlorophenol Research and Development

Research into this compound, despite its current obscurity, has broader implications for the field of chlorophenol chemistry.

Structure-Activity Relationships: A detailed study of this compound would contribute valuable data to the understanding of structure-activity relationships within the chlorophenol class. It would help elucidate how the interplay between the position of the chlorine atom and the structure of the alkyl substituent influences the compound's chemical, physical, and biological properties. nih.gov

Understanding Environmental Behavior: Investigating its environmental fate would provide insights into how alkyl side-chains affect the persistence and mobility of chlorophenols, which is crucial for environmental risk assessment of this large class of pollutants. researchgate.net

Development of Novel Compounds: The synthesis and functionalization of this molecule could serve as a model for creating new substituted phenols with tailored properties for specific applications, such as new antimicrobial agents, antioxidants, or specialized chemical intermediates. ppor.azresearchgate.net

Refining Analytical and Remediation Techniques: Developing and validating analytical and remediation methods for this compound will enhance the toolkit available for monitoring and cleaning up a wider range of alkylated phenolic pollutants from the environment. acs.orgresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.